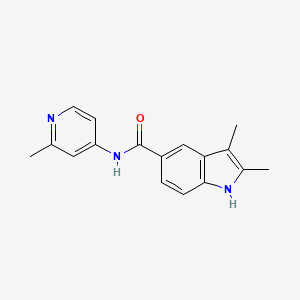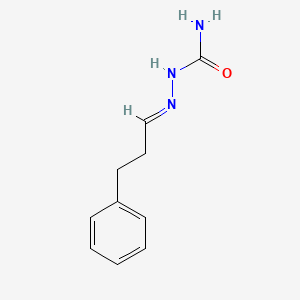![molecular formula C23H21N3O2 B14153413 7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol CAS No. 6636-37-9](/img/structure/B14153413.png)
7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol is a complex organic compound that features a quinoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The introduction of the 3-hydroxyphenyl and 6-methylpyridin-2-yl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile and facilitate the substitution.
Final Coupling: The final step involves the coupling of the substituted quinoline with 2-methylquinolin-8-ol. This step may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group for nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form a dihydroquinoline derivative. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic rings are replaced by other substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or nitrated derivatives
科学的研究の応用
7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: The compound can be used as a probe to study enzyme activity and protein interactions due to its fluorescent properties.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to prevent replication. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
- 7-{(3-Ethoxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol
- 7-{(3-Methoxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol
Uniqueness
7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol is unique due to the presence of the hydroxy group on the phenyl ring, which can participate in hydrogen bonding and enhance the compound’s solubility and reactivity. This feature distinguishes it from similar compounds with different substituents on the phenyl ring, such as ethoxy or methoxy groups.
特性
CAS番号 |
6636-37-9 |
|---|---|
分子式 |
C23H21N3O2 |
分子量 |
371.4 g/mol |
IUPAC名 |
7-[(3-hydroxyphenyl)-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol |
InChI |
InChI=1S/C23H21N3O2/c1-14-5-3-8-20(24-14)26-21(17-6-4-7-18(27)13-17)19-12-11-16-10-9-15(2)25-22(16)23(19)28/h3-13,21,27-28H,1-2H3,(H,24,26) |
InChIキー |
TWSPOEIUAJSFOV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)O)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


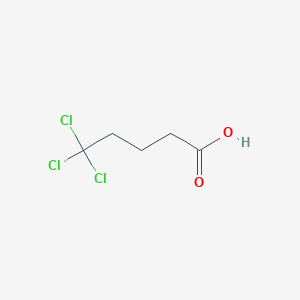
![2-Methoxyethyl cyano[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14153332.png)
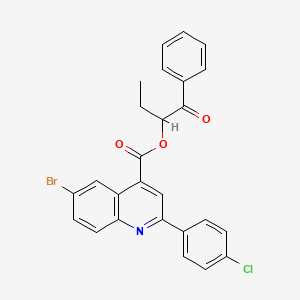
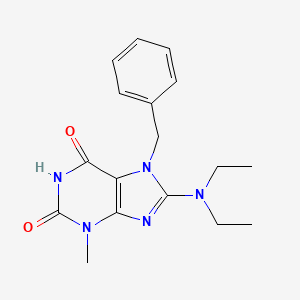
![6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14153357.png)
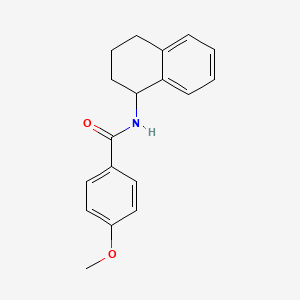
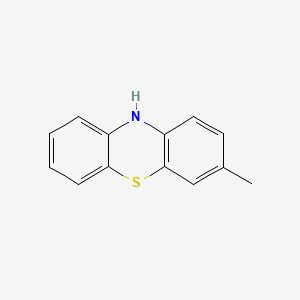
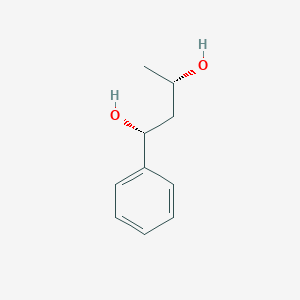
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14153385.png)
![Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane](/img/structure/B14153393.png)
